7-Chloro-3-(hydroxyimino)indolin-2-one
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Overview
Description
7-Chloro-3-(hydroxyimino)indolin-2-one is a chemical compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by a chlorine atom at the 7th position, a hydroxyamino group at the 3rd position, and a ketone group at the 2nd position of the indole ring. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method includes the reaction of 7-chloroindole with hydroxylamine under acidic conditions to yield the desired compound . The reaction conditions often require careful control of temperature and pH to ensure the selective formation of the hydroxyamino group.
Industrial Production Methods
Industrial production of 7-Chloro-3-(hydroxyimino)indolin-2-one may involve large-scale chlorination and subsequent functionalization of indole derivatives. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
7-Chloro-3-(hydroxyimino)indolin-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyamino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The ketone group can be reduced to form alcohol derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide or thiourea under basic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted indole derivatives with various functional groups.
Scientific Research Applications
7-Chloro-3-(hydroxyimino)indolin-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 7-Chloro-3-(hydroxyimino)indolin-2-one involves its interaction with specific molecular targets and pathways. The hydroxyamino group can form hydrogen bonds with biological macromolecules, influencing their function. The chlorine atom may enhance the compound’s lipophilicity, facilitating its passage through cell membranes. The ketone group can participate in redox reactions, affecting cellular processes .
Comparison with Similar Compounds
Similar Compounds
7-Chloroindole: Lacks the hydroxyamino group, making it less reactive in certain chemical reactions.
3-Hydroxyaminoindole: Lacks the chlorine atom, affecting its lipophilicity and biological activity.
2-Oxoindole: Lacks both the chlorine and hydroxyamino groups, resulting in different chemical and biological properties.
Uniqueness
7-Chloro-3-(hydroxyimino)indolin-2-one is unique due to the presence of both the chlorine and hydroxyamino groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various scientific and industrial applications .
Properties
IUPAC Name |
7-chloro-3-nitroso-1H-indol-2-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O2/c9-5-3-1-2-4-6(5)10-8(12)7(4)11-13/h1-3,10,12H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWPAZRZMYIPVQT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)NC(=C2N=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70417924 |
Source
|
Record name | 7-chloro-3-(hydroxyamino)indol-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70417924 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.59 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
74396-74-0 |
Source
|
Record name | NSC30746 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30746 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 7-chloro-3-(hydroxyamino)indol-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70417924 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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